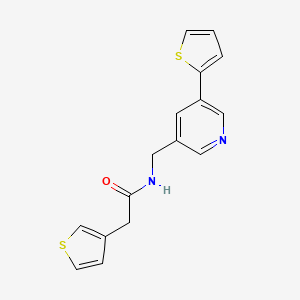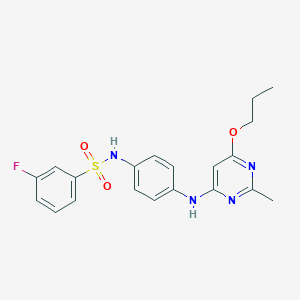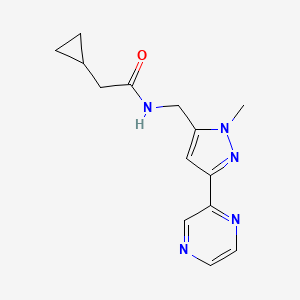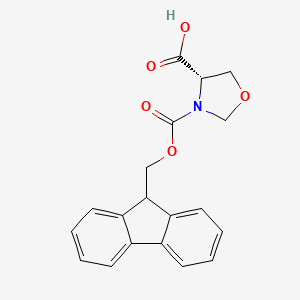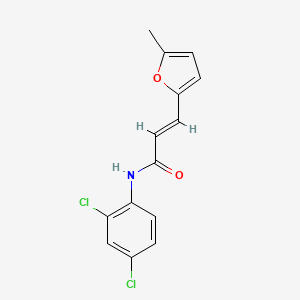
(E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide, also known as DMF-DAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition
Acrylamide polymers, including derivatives similar to (E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide, have been studied for their corrosion inhibition properties. Research by Baskar et al. (2014) demonstrated the effectiveness of certain photo-cross-linkable polymers as corrosion inhibitors for mild steel in hydrochloric acid medium, highlighting their potential in protecting industrial materials from corrosive environments (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Protein Fluorescence Quenching Studies
Acrylamide has been used as an efficient quencher of tryptophanyl fluorescence in proteins. Eftink and Ghiron (1976) reported that acrylamide's quenching action is sensitive to the exposure of tryptophan residues in proteins, making it a useful tool for probing protein conformations and interactions (Eftink & Ghiron, 1976).
Herbicidal Activities
A study by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with (E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide, revealed promising herbicidal activities. This suggests potential applications in agriculture for controlling unwanted plant growth (Wang, Li, Li, & Huang, 2004).
Polyacrylamide Functionalization
Research involving polyacrylamide, a polymer derived from acrylamide, has explored its functionalization for various applications. For instance, Poellmann and Wagoner Johnson (2013) validated a method to activate polyacrylamide substrates for protein patterning, useful in cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).
Molecular Docking and Spectroscopic Analysis
Shukla, Chaudhary, and Pandey (2020) conducted a study on a compound structurally related to (E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide, involving molecular docking and spectroscopic analysis. This highlights the compound's potential in understanding molecular interactions and properties (Shukla, Chaudhary, & Pandey, 2020).
Controlled Polymerization
Acrylamide derivatives have been the focus of studies on controlled polymerization, as demonstrated by Mori, Sutoh, and Endo (2005). Such research is crucial for developing materials with specific properties for various industrial applications (Mori, Sutoh, & Endo, 2005).
properties
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-6-3-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJQENMJXBYMO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)
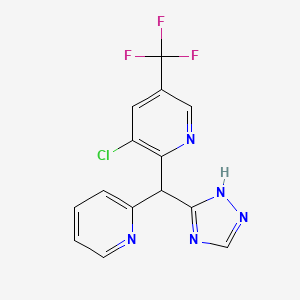
![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)
![N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide](/img/structure/B2936014.png)
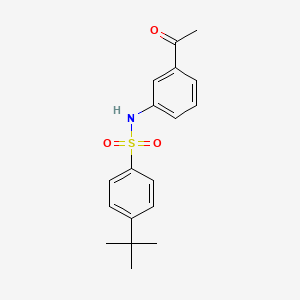
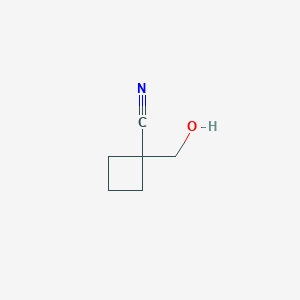
![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)
![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)
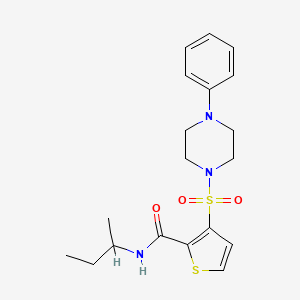
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)
